2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an appropriate aminopyrazole with a suitable aldehyde under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s structure allows it to interact with various biological targets, making it a versatile tool in drug discovery and development .
Comparison with Similar Compounds
- 3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-A]pyrimidin-7(4H)-one
- Pyrazolo[1,5-A]pyrimidine derivatives with different substituents
Comparison: Compared to similar compounds, 2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde stands out due to its unique combination of an isopropyl group and an aldehyde functional group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-propan-2-ylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C10H11N3O/c1-7(2)9-8(6-14)10-11-4-3-5-13(10)12-9/h3-7H,1-2H3 |
InChI Key |
VEJKHPDFZQQNLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C=CC=NC2=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.